Restacorin is classified as a multibinding compound that interacts with cell membrane transporters to modulate their activity. It has been studied for its therapeutic potential in cardiovascular diseases and arrhythmias. The compound is derived from various synthetic pathways that involve pyridine derivatives and amides, specifically 3-Pyridinecarboxamide, 1,4-dihydro-1,6-dimethyl .
The synthesis of Restacorin typically begins with the precursor 3-Pyridinecarboxamide. The process involves several key steps:
The synthesis parameters can vary significantly based on the desired purity and yield of the final product .
Restacorin's molecular formula is with a molecular weight of approximately 152.19 g/mol. Its canonical SMILES representation is CC1=CCC(=CN1C)C(=O)N
, indicating a complex structure featuring a pyridine ring with various substituents . The compound's structure suggests potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and electron donation.
Restacorin participates in several significant chemical reactions:
Common reagents employed in these reactions include potassium permanganate for oxidation and methyl iodide for methylation processes.
The mechanism of action for Restacorin involves its interaction with specific enzymes or receptors associated with cardiac function. It may act as an inhibitor or activator within biochemical pathways that regulate cardiac contractility and rhythm. Studies suggest that Restacorin exerts a concentration-dependent negative inotropic effect, which may be beneficial in managing arrhythmias by modulating ion exchange processes in cardiac cells .
Restacorin exhibits distinct physical and chemical properties:
These properties influence how Restacorin behaves in biological systems and its potential efficacy as a therapeutic agent.
Restacorin has several notable applications:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3